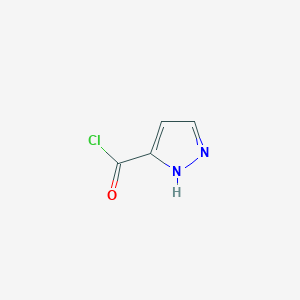

1H-pyrazole-5-carbonyl chloride

概要

説明

1H-Pyrazole-5-carbonyl chloride is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and synthetic versatility. The carbonyl chloride group attached to the pyrazole ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-5-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows: [ \text{1H-Pyrazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of this synthesis .

化学反応の分析

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic acyl substitution with diverse nucleophiles:

Example Reaction with Aniline

This reaction forms carboxanilides used in kinase inhibitor development .

Hydrolysis Reactions

Controlled hydrolysis converts the compound to its carboxylic acid derivative:

| Conditions | Product | Application |

|---|---|---|

| H₂O, RT, 1 hr | 1H-Pyrazole-5-carboxylic acid | Intermediate for metal complexes |

| NaOH (aq), 0°C, 30 min | Sodium pyrazole-5-carboxylate | Water-soluble precursor |

Kinetic Study

Hydrolysis follows pseudo-first-order kinetics with a rate constant in neutral aqueous media at 25°C .

Condensation Reactions

The compound participates in heterocycle-forming condensations:

| Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Pyrazolo[3,4-d]pyridazinones | Anticancer leads |

| Ureas | DCM, DMAP, 40°C | Pyrazole-5-carboxamide ureas | JAK/STAT pathway inhibitors |

Mechanistic Insight

The reaction with hydrazine proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclization to form fused heterocycles .

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative to Benzoyl Chloride) | Activating Effect of Pyrazole Ring |

|---|---|---|

| Amide formation | 3.2× faster | +M effect enhances electrophilicity |

| Esterification | 2.8× faster | Electron withdrawal stabilizes TS |

| Hydrolysis | 4.1× faster | Increased carbonyl polarization |

This enhanced reactivity enables efficient synthesis under milder conditions compared to non-heterocyclic acyl chlorides .

科学的研究の応用

Medicinal Chemistry

1H-Pyrazole-5-carbonyl chloride plays a crucial role in the synthesis of pharmaceutical agents. Its derivatives have been explored for their anticancer properties. For instance, N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. In vitro studies reported IC50 values lower than 10 μM for some derivatives, showcasing their efficacy in inhibiting cancer cell proliferation.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For example, modifications to the pyrazole ring enhance inhibitory activity against kinases like c-Met and JAK1, making these compounds valuable in targeted cancer therapies.

Agrochemicals

In addition to medicinal applications, this compound and its derivatives have been evaluated for their insecticidal properties . Certain synthesized derivatives demonstrated effective insecticidal activity against pests such as Aphis fabae, with mortality rates comparable to commercial insecticides. This highlights the compound's utility in developing new agrochemicals.

Case Study 1: Antiproliferative Activity

A notable study synthesized several pyrazole derivatives from this compound and evaluated their antiproliferative activity against human cancer cell lines using MTT assays. The study found that specific structural modifications significantly enhanced antiproliferative activity, with some derivatives exhibiting promising results compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition Mechanism

Research involving molecular docking studies provided insights into the mechanism of action of synthesized pyrazole derivatives as enzyme inhibitors. These studies revealed how the compounds interact with target proteins like human c-Met kinase, offering a deeper understanding of their potential therapeutic effects.

Research Findings Summary

| Activity | Compound | Target | IC50/EC50 Value | Comments |

|---|---|---|---|---|

| Anticancer | N-Aryl Pyrazole Derivatives | Various Cancer Cell Lines | < 10 μM | Significant inhibition observed |

| Enzyme Inhibition | Pyrazole Derivatives | Kinases | Varies | Enhanced activity with specific substituents |

| Insecticidal | Novel Pyrazole Derivatives | Aphis fabae | 12.5 mg/L | Comparable to commercial insecticides |

作用機序

The mechanism of action of 1H-pyrazole-5-carbonyl chloride largely depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce the pyrazole moiety into target molecules .

類似化合物との比較

1H-Pyrazole-3-carbonyl chloride: Another pyrazole derivative with a carbonyl chloride group at the 3-position.

1H-Pyrazole-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.

1H-Pyrazole-5-carboxylic acid: The carboxylic acid precursor to 1H-pyrazole-5-carbonyl chloride.

Uniqueness: this compound is unique due to its specific reactivity and position of the carbonyl chloride group, which influences its chemical behavior and applications. Its ability to form a wide range of derivatives makes it a versatile intermediate in organic synthesis .

生物活性

1H-Pyrazole-5-carbonyl chloride is a significant compound in medicinal chemistry, particularly known for its diverse biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which contains two adjacent nitrogen atoms, and a carbonyl chloride functional group. This structure contributes to its reactivity and versatility in synthetic chemistry. The carbonyl chloride group acts as a potent electrophile, making the compound suitable for various nucleophilic substitution reactions, hydrolysis, and condensation reactions with amines to form derivatives like amides and esters.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit promising anticancer activities. A study highlighted the synthesis of N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives from this compound, which were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives showed significant inhibition of cancer cell proliferation, suggesting potential as anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Its derivatives have been used to develop inhibitors for specific biological targets, including kinases involved in cancer progression. For instance, the incorporation of various substituents into the pyrazole ring has been shown to enhance the inhibitory activity against certain kinases, making these compounds valuable in targeted cancer therapies .

Insecticidal Activity

In addition to its medicinal applications, this compound derivatives have been evaluated for their insecticidal properties. A study reported that certain synthesized derivatives demonstrated effective insecticidal activity against pests such as Aphis fabae. For example, one compound exhibited an impressive mortality rate of 85.7% at a concentration of 12.5 mg/L, comparable to commercial insecticides .

Case Study: Antiproliferative Activity

A notable case study involved the synthesis of several pyrazole derivatives from this compound and their evaluation against human cancer cell lines. The study utilized MTT assays to assess cell viability and found that specific modifications to the pyrazole ring significantly enhanced antiproliferative activity. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics .

Research Findings Summary

| Activity | Compound | Target | IC50/EC50 Value | Comments |

|---|---|---|---|---|

| Anticancer | N-Aryl Pyrazole Derivatives | Various Cancer Cell Lines | < 10 μM | Significant inhibition observed |

| Enzyme Inhibition | Pyrazole Derivatives | Kinases | Varies | Enhanced activity with specific substituents |

| Insecticidal | Novel Pyrazole Derivatives | Aphis fabae | 12.5 mg/L | Comparable to commercial insecticides |

特性

IUPAC Name |

1H-pyrazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)3-1-2-6-7-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIZZDCWMOGEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510115 | |

| Record name | 1H-Pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717871-84-6 | |

| Record name | 1H-Pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 1H-pyrazole-5-carbonyl chloride in the presented research?

A: this compound serves as a key building block for synthesizing various N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives. These derivatives are being investigated for their potential biological activities, particularly as anticancer agents and osteogenesis inducers. ,

Q2: Can you provide an example of a synthesis reaction using this compound based on the research?

A: Certainly. One study describes a reaction where this compound (specifically, 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride) reacts with various substituted anilines. This reaction yields a series of N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives.

Q3: How is the structure of the synthesized pyrazole-5-carboxamide derivatives confirmed?

A3: Researchers employ a combination of spectroscopic techniques to characterize the synthesized compounds. These techniques include:

- X-ray Crystallography: Used in some cases to determine the three-dimensional structure of the molecule, providing definitive confirmation of its connectivity and conformation.

Q4: The papers mention "molecular docking" studies. What is the significance of those in this context?

A: Molecular docking studies are computational methods used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when bound to each other to form a stable complex. In the context of the presented research, molecular docking was performed using human c-Met kinase and JAK1 as target proteins . This type of study helps to understand how the synthesized compounds might interact with specific biological targets and provides insights into their potential mechanism of action at a molecular level.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。